[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate
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Overview
Description
[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate is a natural product found in Albatrellus confluens and Calcarisporium arbuscula with data available.
Scientific Research Applications
Synthesis and Chemical Transformations
Stereoselective Synthesis and Complex Molecule Construction In their pioneering work, Gerber and Vogel (2001) detailed the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentol derivatives, crucial for constructing complex molecules like C-mannopyranosides. They adeptly demonstrated how these intermediates serve as foundational blocks for more complex sugar derivatives, expanding the possibilities in synthetic chemistry (Gerber & Vogel, 2001).
Innovative Approaches in Polyketide Synthesis Meilert, Pettit, and Vogel (2004) showcased the non-iterative asymmetric synthesis of C15 polyketide spiroketals, highlighting the significant stereo- and enantioselectivity achieved in their methods. Their research provides invaluable insights into the synthesis of complex organic structures with potential applications in drug discovery and material science (Meilert, Pettit, & Vogel, 2004).
Biological Interactions and Applications
Novel Precursors for Long Chain Polyketides The work by Coste and Gerber‐Lemaire (2005) on the enzymatic desymmetrization of specific bicyclic compounds opened new pathways for the creation of long-chain polyketides. Their methodical approach offers a blueprint for deriving complex polyketides, which are crucial in various therapeutic applications (Coste & Gerber‐Lemaire, 2005).
Secondary Metabolites in Marine Organisms Chakraborty and Joy (2019) delved into the secondary metabolites present in certain marine mollusks, uncovering compounds with notable antioxidant and anti-inflammatory properties. Their research underscores the potential of marine-derived substances in developing novel therapeutic agents (Chakraborty & Joy, 2019).
properties
Product Name |
[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate |
---|---|
Molecular Formula |
C25H32O8 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate |
InChI |
InChI=1S/C25H32O8/c1-7-20-24(4)23(30-16(3)26)25(5,33-20)22(28)18(32-24)13-11-9-8-10-12-17-15(2)19(29-6)14-21(27)31-17/h8-14,18,20,22-23,28H,7H2,1-6H3/b9-8+,12-10+,13-11+/t18-,20+,22-,23+,24-,25-/m0/s1 |
InChI Key |
QXCOFYWOWZJFEA-YJMRODJJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@]2([C@H]([C@@](O1)([C@H]([C@@H](O2)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)OC(=O)C)C |
Canonical SMILES |
CCC1C2(C(C(O1)(C(C(O2)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)OC(=O)C)C |
synonyms |
aurovertin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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